4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline
Overview
Description
4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline is a heterocyclic aromatic amine with a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the quinoline and aniline moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylaniline with a suitable quinoline derivative under acidic or basic conditions to facilitate the formation of the dihydroquinoline ring . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or zinc bromide to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process generally starts with the preparation of intermediate compounds, followed by cyclization and purification steps. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline compounds, and various substituted quinolines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound can modulate enzyme activity by binding to active sites, thereby affecting biochemical pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Pyridazinone derivatives: Exhibiting a wide range of pharmacological activities.
Tetrahydroquinoline derivatives: Used in the synthesis of complex molecules with bio-utilities.
Uniqueness
4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline is unique due to its dual functionality, combining the properties of both quinoline and aniline. This dual functionality enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-11-14(8-9-15(12)17)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFSEQVNXCDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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